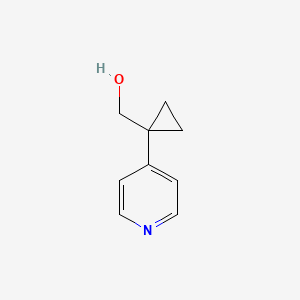

(1-(Pyridin-4-yl)cyclopropyl)methanol

Description

Significance of Cyclopropyl (B3062369) and Pyridine (B92270) Motifs in Contemporary Organic Chemistry

The cyclopropyl group , a three-membered carbocyclic ring, is a cornerstone in modern organic synthesis and medicinal chemistry. fiveable.meacs.org Its high ring strain, a consequence of its 60° bond angles deviating significantly from the ideal 109.5° tetrahedral angle, endows it with unique electronic properties and enhanced reactivity. fiveable.me This strain energy can be harnessed in ring-opening reactions, making cyclopropanes versatile synthetic intermediates for the construction of more complex molecules. fiveable.menih.gov The cyclopropyl motif is prevalent in a multitude of biologically active natural products and pharmaceutical agents, where it can influence molecular reactivity, lipophilicity, and pharmacokinetic profiles. fiveable.me Its rigid structure can also serve to lock a molecule into a specific conformation, which is often crucial for its interaction with biological targets. acs.org

The pyridine ring , a six-membered aromatic heterocycle containing a nitrogen atom, is another indispensable scaffold in drug design and medicinal chemistry. nih.govopenaccessjournals.com The nitrogen atom imparts a basic character to the ring and provides a site for hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov The inclusion of a pyridine motif in a molecule can improve its metabolic stability, permeability, potency, and binding affinity to target proteins. nih.govnih.gov This has led to the incorporation of pyridine rings in a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govopenaccessjournals.comresearchgate.net In fact, pyridine- and dihydropyridine-containing drugs constitute a significant portion of N-heterocyclic drugs approved by the US Food and Drug Administration (FDA). nih.gov

An Overview of the (1-(Pyridin-4-yl)cyclopropyl)methanol Structural Class in Academic Inquiry

The structural class of compounds characterized by a pyridine ring attached to a cyclopropylmethanol (B32771) unit is a subject of growing academic interest. While specific research on this compound is not extensively documented in publicly available literature, the investigation of its analogs provides insight into the potential of this structural framework. The combination of the biologically significant pyridine ring with the conformationally rigid and synthetically versatile cyclopropyl group presents a compelling scaffold for the design of novel chemical entities.

The exploration of related structures, such as (1-(Pyridin-2-yl)cyclopropyl)methanol and (1-(Pyridin-3-yl)cyclopropyl)methanamine, underscores the scientific community's engagement with this class of compounds. nih.govpharmaffiliates.com The variation in the substitution pattern on the pyridine ring (positions 2, 3, or 4) allows for the fine-tuning of the molecule's electronic and steric properties, which can have a profound impact on its biological activity.

Scope and Research Trajectories for this compound Analogs

The future research directions for analogs of this compound are multifaceted and promising. The inherent features of the cyclopropyl and pyridine motifs pave the way for their application in several areas of chemical and pharmaceutical research.

One significant trajectory lies in the field of medicinal chemistry. Given the prevalence of both pyridine and cyclopropyl groups in approved drugs, analogs of this compound are attractive candidates for the development of new therapeutic agents. For instance, the structural motif is present in corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are being investigated for the treatment of stress-related disorders. researchgate.net The rigid cyclopropyl linker can be instrumental in orienting the pyridine ring for optimal interaction with a biological target, while the hydroxyl group of the methanol (B129727) moiety can participate in crucial hydrogen bonding interactions.

Furthermore, the synthetic utility of the cyclopropylmethanol group opens avenues for the creation of diverse molecular libraries. The hydroxyl group can be readily modified or replaced to introduce other functional groups, leading to a wide range of derivatives with potentially novel properties. The cyclopropyl ring itself can be a precursor for more complex structures through strain-releasing reactions. nih.gov

The development of novel catalysts and synthetic methodologies for the efficient and stereoselective synthesis of these analogs is another active area of research. The ability to control the three-dimensional arrangement of atoms is paramount in drug discovery, and the chiral center at the carbon bearing the hydroxyl group in this compound presents an opportunity for the synthesis of enantiomerically pure compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(1-pyridin-4-ylcyclopropyl)methanol |

InChI |

InChI=1S/C9H11NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-6,11H,3-4,7H2 |

InChI Key |

ORCDZAYBUQHQAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CO)C2=CC=NC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Pyridin 4 Yl Cyclopropyl Methanol

Reactivity of the Cyclopropyl (B3062369) Ring System

The high ring strain of the cyclopropane (B1198618) group makes it susceptible to various ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radical species. The presence of the electron-withdrawing pyridine (B92270) ring and the potentially electron-donating hydroxymethyl group classifies this molecule as a donor-acceptor cyclopropane, which influences the regioselectivity of bond cleavage.

Cyclopropane Ring-Opening Reactions: Mechanistic Insights

The opening of the cyclopropane ring in derivatives of (1-(Pyridin-4-yl)cyclopropyl)methanol can proceed through several mechanistic pathways, largely dependent on the reaction conditions. As a donor-acceptor cyclopropane, the polarization of the carbon-carbon bonds facilitates cleavage. nih.gov

Acid-Catalyzed Ring Opening: In the presence of a Lewis or Brønsted acid, the reaction is initiated by activation of a substituent. For instance, protonation of the hydroxyl group would lead to a carbocationic intermediate, promoting the cleavage of a vicinal (C1-C2) bond of the cyclopropane. ncert.nic.in This process is driven by the release of ring strain and the formation of a more stable, open-chain carbocation, which can then be trapped by a nucleophile.

Radical Ring Opening: The cyclopropane ring can also be opened via radical intermediates. This can be initiated by the addition of a radical species to one of the ring carbons or by the formation of a radical on a substituent, leading to a ring-opening/cyclization cascade. acs.orgresearchgate.net For example, a radical generated at the carbinol center could induce homolytic cleavage of the cyclopropane ring to yield a more stable terminal alkyl radical. acs.org

The table below summarizes potential ring-opening reactions based on general cyclopropane chemistry.

| Reaction Type | Initiator/Reagent | Plausible Mechanism | Potential Product Type |

| Acid-Catalyzed | Lewis Acids (e.g., Yb(OTf)₃), Brønsted Acids | Formation of a zwitterionic or carbocationic intermediate followed by nucleophilic attack. nih.gov | 1,3-difunctional open-chain compounds |

| Radical-Mediated | Radical Initiators (e.g., AIBN), Photoredox Catalysis | Formation of a cyclopropyl-substituted carbon radical, followed by ring scission to an alkyl radical. acs.orgresearchgate.net | Ring-opened alkylated products or cyclized derivatives. researchgate.net |

| Base-Promoted | Strong Bases (e.g., Sodium Alkoxide) | Initial deprotonation followed by elimination to form a cyclopropene, which then undergoes cleavage. acs.org | Alkenyl compounds |

Intramolecular Cyclopropylmethylation and Carbocation Intermediates

The generation of a carbocation adjacent to the cyclopropyl ring is a key step in many of its transformations. In this compound, this can be readily achieved by protonating the hydroxyl group and eliminating water. The resulting (1-(pyridin-4-yl)cyclopropyl)methyl cation is a cyclopropylcarbinyl cation.

These carbocation intermediates are known for their complex reactivity, often existing in equilibrium with homoallyl and cyclobutyl cation structures. rsc.org This dynamic behavior allows the carbocation to be trapped by internal or external nucleophiles at various positions. If a suitable nucleophilic group is present elsewhere in a molecule derived from this starting material, an intramolecular cyclopropylmethylation reaction can occur, leading to the formation of new ring systems. The stability of these cationic intermediates is a critical factor in determining the reaction pathway. For instance, dicationic species can be formed under superacid conditions, leading to cleavage of the distal (C2-C3) bond of the cyclopropane ring, a pathway influenced by charge-charge repulsion effects in the transition state. ncert.nic.in

Rearrangement Pathways (e.g., Cyclopropyliminium Rearrangement)

Derivatives of this compound can undergo specific rearrangement reactions. A notable example is the cyclopropyliminium rearrangement, also known as the Cloke-Wilson rearrangement. This reaction would first require the conversion of the methanol (B129727) group into an imine. For example, oxidation of the alcohol to an aldehyde, followed by condensation with a primary amine, would yield a cyclopropylimine.

Upon activation, typically with acid, the resulting cyclopropyliminium ion undergoes a nih.govacs.org sigmatropic shift. This process involves the cleavage of the cyclopropane ring to form a stabilized carbocation, which then cyclizes to generate a five-membered ring system, such as a pyrroline (B1223166) or a related fused heterocycle. acs.org The rearrangement of 2-cyclopropylthiazolium salts, for instance, proceeds in a melt to yield fused dihydropyrrolo-thiazolium systems. acs.org This pathway provides a powerful method for constructing five-membered nitrogen-containing heterocycles from cyclopropane precursors.

Transformations Involving the Pyridine Moiety

The pyridine ring is an electron-deficient heterocycle, which governs its reactivity towards oxidation, electrophilic, and nucleophilic attack.

Oxidation Reactions (e.g., N-Oxidation)

The lone pair of electrons on the nitrogen atom of the pyridine ring is readily susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common choice, often in the presence of a catalyst. nih.gov For instance, a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst with H₂O₂ has been shown to be a highly efficient method for the N-oxidation of various pyridine derivatives, achieving high yields. nih.gov

The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic substitution. Asymmetric N-oxidation can also be achieved using chiral catalysts, providing a route to optically enriched pyridine frameworks.

Nucleophilic and Electrophilic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution while making it susceptible to nucleophilic attack. acs.org

Electrophilic Substitution: Electrophilic attack on the pyridine ring is significantly more difficult than on benzene (B151609) and requires harsh conditions. The nitrogen atom deactivates the ring through its inductive effect, and in acidic media, it becomes protonated to form a pyridinium (B92312) ion, which is even more strongly deactivated. acs.org When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in an unstable resonance structure with a positive charge on the electronegative nitrogen atom.

Nucleophilic Substitution: Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the 2-, 4-, and 6-positions, which have the lowest π-electron density. acs.org Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In this compound, the 4-position is already substituted, so nucleophilic attack would occur at the 2- and 6-positions. The reactivity can be further enhanced by the presence of a good leaving group or by converting the pyridine to a pyridinium salt, which makes the ring even more electron-deficient.

The table below outlines the substitution patterns for the pyridine ring.

| Reaction Type | Reactivity | Favored Positions | Rationale |

| Electrophilic Substitution | Highly Deactivated | 3- and 5- | Avoids placing a positive charge on the nitrogen atom in the reaction intermediate. |

| Nucleophilic Substitution | Activated | 2- and 6- | Allows delocalization of negative charge onto the electronegative nitrogen atom in the intermediate. acs.org |

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring in this compound, being an electron-deficient heterocycle, can participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex aryl and heteroaryl structures. While the direct C-H activation of the pyridine ring is a potential pathway, a more common strategy involves the pre-functionalization of the pyridine ring with a halide, followed by a cross-coupling reaction such as the Suzuki-Miyaura coupling.

In a hypothetical scenario, if the pyridine ring of this compound were halogenated (e.g., at the 2- or 3-position), it could undergo palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids to introduce new aryl or heteroaryl substituents. The general conditions for such a reaction would typically involve a palladium catalyst, a base, and a suitable solvent.

| Reactant 1 (Hypothetical) | Reactant 2 | Catalyst | Base | Solvent | Product (Hypothetical) |

| (1-(2-chloro-pyridin-4-yl)cyclopropyl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | (1-(2-phenyl-pyridin-4-yl)cyclopropyl)methanol |

| (1-(3-bromo-pyridin-4-yl)cyclopropyl)methanol | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | (1-(3-(thiophen-2-yl)pyridin-4-yl)cyclopropyl)methanol |

Furthermore, the direct arylation of pyridylmethyl ethers via palladium catalysis has been reported, suggesting another potential avenue for the derivatization of this compound. nih.gov This would involve the formation of an ether at the methanol hydroxyl group, followed by a deprotonative cross-coupling process. nih.gov

Derivatization of the Methanol Hydroxyl Group

The primary alcohol functionality in this compound is a prime site for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

Esterification: The hydroxyl group can be readily converted to an ester via reaction with carboxylic acids, acid chlorides, or acid anhydrides. Standard esterification conditions, such as the use of a carbodiimide (B86325) coupling agent (e.g., DCC, EDC) with a carboxylic acid, or the reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534), pyridine), are expected to be effective. A notable method for esterification of alcohols is the Mitsunobu reaction, which proceeds with inversion of configuration if the alcohol is chiral and involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate like DEAD or DIAD. wikipedia.orgmdpi.com

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| This compound | Acetic Anhydride | Pyridine | Dichloromethane | (1-(Pyridin-4-yl)cyclopropyl)methyl acetate (B1210297) |

| This compound | Benzoic Acid | DCC, DMAP | Dichloromethane | (1-(Pyridin-4-yl)cyclopropyl)methyl benzoate |

| This compound | 4-Nitrobenzoic Acid | PPh₃, DIAD | Tetrahydrofuran (B95107) | (1-(Pyridin-4-yl)cyclopropyl)methyl 4-nitrobenzoate |

Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, a classic and widely used method, involves the deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.orglibretexts.orgmasterorganicchemistry.comkhanacademy.orgutahtech.edu

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl Iodide | NaH | Tetrahydrofuran | 4-(1-(methoxymethyl)cyclopropyl)pyridine |

| This compound | Benzyl Bromide | KOtBu | Dimethylformamide | 4-(1-(benzyloxymethyl)cyclopropyl)pyridine |

While direct amidation of an alcohol is not a standard transformation, the hydroxyl group of this compound can be converted into a leaving group, which can then be displaced by an amine. A more direct approach involves the Mitsunobu reaction, where the alcohol can be coupled with a nitrogen nucleophile, such as a sulfonamide or an imide, in the presence of triphenylphosphine and an azodicarboxylate. wikipedia.orgmdpi.comnih.govnih.gov This reaction provides a convenient route to C-N bond formation.

| Reactant 1 | Nucleophile | Reagents | Solvent | Product |

| This compound | Phthalimide | PPh₃, DEAD | Tetrahydrofuran | 2-((1-(pyridin-4-yl)cyclopropyl)methyl)isoindoline-1,3-dione |

| This compound | p-Toluenesulfonamide | PPh₃, DIAD | Dioxane | N-((1-(pyridin-4-yl)cyclopropyl)methyl)-4-methylbenzenesulfonamide |

The hydroxyl group can be replaced by a halogen atom through various established methods. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding chloride and bromide, respectively. These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution or cross-coupling reactions.

| Reactant | Reagent | Solvent | Product |

| This compound | Thionyl Chloride | Dichloromethane | 4-(1-(chloromethyl)cyclopropyl)pyridine |

| This compound | Phosphorus Tribromide | Diethyl Ether | 4-(1-(bromomethyl)cyclopropyl)pyridine |

Multi-Component Reactions and Heterocycle Annulation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The Hantzsch pyridine synthesis is a classic example of an MCR used to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgrsc.orgresearchgate.netorganic-chemistry.orgmdpi.com While this compound itself is not a typical substrate for the Hantzsch reaction, its aldehyde precursor, 1-(pyridin-4-yl)cyclopropanecarbaldehyde (B13139099), could potentially be used as the aldehyde component in such a reaction to generate more complex pyridine-containing structures.

Computational and Theoretical Chemistry Studies on 1 Pyridin 4 Yl Cyclopropyl Methanol

Quantum Chemical Calculations and Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules. For a molecule like (1-(Pyridin-4-yl)cyclopropyl)methanol, a variety of computational methods can be employed to predict its properties.

Density Functional Theory (DFT) Applications for Structure and Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. scispace.com It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. DFT calculations focus on the electron density to determine the energy and other properties of the system.

In the study of this compound, DFT would be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. scispace.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). scispace.comirjet.net This level of theory has been shown to provide reliable results for a range of organic molecules, including those containing pyridine (B92270) rings. scispace.comnih.gov The calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. Furthermore, DFT can be used to calculate properties like dipole moment and polarizability, which are crucial for understanding intermolecular interactions.

Illustrative data that could be obtained from DFT calculations for this compound is presented in the table below.

| Property | Calculated Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods can also be applied. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. nih.gov While computationally more demanding than DFT, they can provide valuable benchmark data. For a molecule like 4-(3-cyclohexen-1-yl)pyridine, a related compound, both HF and DFT methods have been used to calculate NMR chemical shifts, with DFT showing better agreement with experimental data. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster. rub.de This allows for the study of larger molecular systems or for performing molecular dynamics simulations. While less accurate than DFT or ab initio methods, they can be useful for initial conformational searches or for studying trends in a series of related molecules.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for comprehending its chemical behavior and potential interactions.

Geometry Optimization and Stereoisomer Characterization

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. cumhuriyet.edu.tr For this compound, this would involve starting with an initial guess of the structure and using an algorithm to adjust the atomic coordinates until the forces on the atoms are close to zero. The result is the most stable, or equilibrium, geometry of the molecule.

Since the molecule contains a chiral center at the cyclopropyl (B3062369) ring's attachment point to the methanol (B129727) group, it can exist as a pair of enantiomers. Computational methods can be used to calculate the properties of each enantiomer. While the energies of enantiomers are identical, their interaction with other chiral molecules would differ. These calculations can also help in the analysis of diastereomers if additional chiral centers were present.

The following table illustrates the kind of geometric parameters that would be determined through optimization.

| Parameter | Optimized Value |

| C-C (cyclopropyl) bond length | Value in Å |

| C-N (pyridine) bond length | Value in Å |

| C-O (methanol) bond length | Value in Å |

| Pyridine-Cyclopropane dihedral angle | Value in degrees |

Note: The values in this table are illustrative and represent the type of data generated from geometry optimization calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis involves exploring the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, key rotations would be around the bond connecting the pyridine ring to the cyclopropyl group and the bond connecting the cyclopropyl group to the methanol moiety.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. uwlax.edu This "energy landscape" reveals the low-energy conformations (local minima) and the energy barriers between them (transition states). For a similar molecule, cyclopropyl methyl ketone, computational studies have identified the most stable conformations by analyzing the torsion angle between the carbonyl group and the cyclopropyl ring. uwlax.edu A similar approach for this compound would identify its preferred three-dimensional shapes.

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide valuable descriptors of the electronic distribution and how it influences chemical reactions.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common way to predict reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more likely to be reactive. scispace.com

Molecular Electrostatic Potential (MEP) maps are another useful tool. scispace.com These maps show the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, making it a potential site for nucleophilic interaction. These predictions are crucial for understanding how the molecule will interact with other reagents. scispace.com

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.netresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. dergipark.org.trresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. dergipark.org.tr

For this compound, a FMO analysis performed using methods like Density Functional Theory (DFT) would calculate the energies of these orbitals. The analysis would likely show the HOMO density localized on the electron-rich pyridine ring, particularly the nitrogen atom, and the oxygen of the methanol group. The LUMO density would likely be distributed over the pyridine ring's anti-bonding orbitals. These findings are critical for predicting how the molecule interacts with other reagents.

Illustrative Data Table for FMO Analysis: This table presents hypothetical values calculated at a theoretical level (e.g., B3LYP/6-31G*) to demonstrate the expected output of an FMO analysis.

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.15 | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 6.25 | Estimated energy to remove an electron (-EHOMO) |

| Electron Affinity (A) | 1.10 | Estimated energy released when gaining an electron (-ELUMO) |

Atomic Charge Distribution

In this compound, the electronegative nitrogen atom in the pyridine ring and the oxygen atom in the methanol group are expected to carry significant negative partial charges. Consequently, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the pyridine ring would likely exhibit positive partial charges. Carbon atoms bonded to these electronegative atoms would also carry some degree of positive charge. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding.

Illustrative Data Table for Mulliken Atomic Charges: This table shows hypothetical Mulliken atomic charges for selected atoms in this compound.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N (Pyridine) | -0.65 |

| O (Methanol) | -0.58 |

| C (attached to N) | +0.35 |

| C (attached to O) | +0.28 |

| H (on O) | +0.42 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. chemrxiv.org It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). chemrxiv.orgresearchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would be expected to show a region of high negative potential (red) around the pyridine nitrogen atom and the oxygen atom of the methanol group, identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. A region of high positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, marking it as a key site for nucleophilic attack and hydrogen bond donation. The aromatic ring and cyclopropyl group would likely show regions of intermediate potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO, DP4+)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to predict ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.netnih.gov

By calculating the NMR spectra for possible isomers of a molecule and comparing them to experimental data, the correct structure can be identified. Statistical methods like DP4+ analysis provide a probability score for the correctness of each candidate structure based on the correlation between the calculated and experimental shifts.

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. The protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the cyclopropylmethanol (B32771) substituent. The protons of the methanol group and the cyclopropyl ring would appear in the aliphatic region. Comparing these calculated values with an experimental spectrum would provide unambiguous confirmation of the compound's structure.

Illustrative Data Table for Calculated vs. Experimental NMR Shifts: This table presents hypothetical ¹³C NMR data to illustrate the comparison.

| Carbon Atom | Hypothetical Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

| C (Pyridine, ipso) | 155.2 | 154.9 |

| C (Pyridine, ortho) | 149.8 | 150.1 |

| C (Pyridine, meta) | 121.5 | 121.3 |

| C (Methanol, -CH₂OH) | 65.7 | 65.5 |

| C (Cyclopropyl, quat.) | 20.1 | 19.8 |

| C (Cyclopropyl, -CH₂-) | 12.4 | 12.2 |

Vibrational Spectroscopy (IR/Raman) Predictions

Computational chemistry can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. nih.gov These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra. researchgate.netresearchgate.net DFT calculations can predict the frequencies and intensities of IR and Raman bands, which correspond to specific molecular motions like stretching, bending, and twisting of bonds. aps.org

A theoretical vibrational analysis of this compound would predict characteristic frequencies. Key predicted bands would include the O-H stretching vibration (typically a broad band around 3300-3500 cm⁻¹), C-H stretching from the aromatic and cyclopropyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching from the alcohol group (around 1050-1150 cm⁻¹). Comparing the calculated spectrum with an experimental one allows for a detailed assignment of each band to a specific molecular vibration. researchgate.net

Illustrative Data Table for Vibrational Frequencies: This table shows a selection of hypothetical calculated and experimental vibrational frequencies.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3445 |

| Aromatic C-H Stretch | 3080 | 3075 |

| Cyclopropyl C-H Stretch | 3010 | 3005 |

| Pyridine Ring C=C/C=N Stretch | 1595 | 1600 |

| CH₂ Bend | 1450 | 1455 |

| C-O Stretch | 1080 | 1085 |

UV-Vis Spectroscopy Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. qu.edu.qarsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. researchgate.net

For this compound, the pyridine ring is the primary chromophore. TD-DFT calculations would predict electronic transitions, likely π → π* transitions associated with the aromatic system. rsc.org The position of the absorption maxima would be influenced by the cyclopropylmethanol substituent. The calculations can also provide information on the oscillator strength of each transition, which relates to the intensity of the absorption band. Modeling the spectrum in different solvents using continuum models can also predict solvatochromic shifts. researchgate.netqu.edu.qa

Illustrative Data Table for UV-Vis Spectral Data: This table shows hypothetical data from a TD-DFT calculation in methanol.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 255 | 0.215 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 210 | 0.150 | HOMO-1 → LUMO (π → π) |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of organic molecules, offering insights that are often difficult to obtain through experimental means alone. jptcp.com For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out potential energy surfaces, identifying transition states, and calculating activation energies for various plausible reaction pathways. mdpi.comrsc.org

Research in this area focuses on two primary reactive centers of the molecule: the hydroxyl group and the strained cyclopropyl ring. Computational models can predict the outcomes of reactions such as nucleophilic substitution at the carbinol carbon or acid-catalyzed ring-opening of the cyclopropane (B1198618) moiety. For instance, DFT calculations can be used to compare the energetic feasibility of an SN1 versus an SN2 mechanism. The SN1 pathway would involve the formation of a pyridinyl-substituted cyclopropylmethyl cation, the stability of which can be computationally assessed. Conversely, the SN2 pathway's transition state energy can be calculated to determine its kinetic viability. scielo.br

The table below illustrates a hypothetical comparison of activation energies for competing reaction pathways of this compound, as would be determined by DFT calculations at a specific level of theory.

| Proposed Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| SN1 Substitution at Carbinol Center | M06-2X/6-311+G(d,p) | 42.5 | Unfavorable |

| SN2 Substitution at Carbinol Center | M06-2X/6-311+G(d,p) | 25.1 | Possible |

| Acid-Catalyzed Ring Opening | B3LYP-D3/6-311+G(d,p) | 18.7 | Favorable |

Application in Design of Functional Organic Materials

Computational chemistry is a cornerstone in the rational design of novel functional organic materials, enabling the prediction of a molecule's electronic and optical properties before its synthesis. researchgate.net this compound possesses structural features—namely the electron-accepting pyridine ring and the strained, sigma-aromatic cyclopropyl group—that make it an interesting candidate for materials science applications, particularly in the field of nonlinear optics (NLO). nih.gov

Theoretical studies, typically using DFT and Time-Dependent DFT (TD-DFT), are employed to calculate key molecular properties that govern a material's function. researchgate.net These properties include the Frontier Molecular Orbitals (HOMO and LUMO), the energy gap (ΔEH-L), molecular electrostatic potential (MEP), dipole moment (μ), and first-order hyperpolarizability (β₀). researchgate.netirjet.net A small HOMO-LUMO gap is often indicative of higher chemical reactivity and lower kinetic stability, which can be crucial for charge transfer processes within the material. researchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability. Calculations can predict the magnitude of β₀, and a high value suggests that the material could have significant NLO properties, making it potentially useful for applications in optoelectronic technologies like optical switching and frequency conversion. researchgate.netnih.gov The pyridine ring acts as an effective electron-withdrawing group, which can induce significant intramolecular charge transfer—a key requirement for a high NLO response. Computational analysis of the Natural Bond Orbitals (NBO) can further elucidate these charge delocalization and hyperconjugative interactions that stabilize the molecule and contribute to its electronic properties. researchgate.net

The following table presents hypothetical data for the electronic and NLO properties of this compound, calculated using a common DFT method.

| Calculated Property | Computational Method | Predicted Value | Implication for Material Design |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.85 eV | Electron-donating capability |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.98 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.87 eV | Indicates high kinetic stability |

| Dipole Moment (μ) | B3LYP/6-311++G(d,p) | 3.12 Debye | Indicates molecular polarity |

| First Hyperpolarizability (β₀) | B3LYP/6-311++G(d,p) | 15.4 x 10-30 esu | Potential for NLO applications |

Role of 1 Pyridin 4 Yl Cyclopropyl Methanol As a Chemical Scaffold and Intermediate

Integration into Privileged Heterocyclic Scaffolds (e.g., Pyrido-Pyrimidines, Thiadiazoles, Triazoles)

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. Pyrido-pyrimidines, thiadiazoles, and triazoles are prominent examples of such scaffolds, appearing in numerous approved drugs and clinical candidates. nih.govnih.govresearchgate.net While direct, published examples of synthesizing these specific scaffolds starting from (1-(Pyridin-4-yl)cyclopropyl)methanol are not extensively documented, the compound's structure is well-suited for such transformations through established synthetic routes.

The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, (1-(pyridin-4-yl)cyclopropyl)carbaldehyde. This aldehyde is a versatile precursor for building fused heterocyclic rings like pyrido-pyrimidines. For instance, it could undergo a multicomponent reaction with an activated methylene (B1212753) compound and an amine, a common strategy for synthesizing pyridopyrimidine cores.

Similarly, the synthesis of thiadiazole and triazole rings often involves the cyclization of thiosemicarbazide (B42300) or hydrazide precursors, respectively. nih.gov The (1-(Pyridin-4-yl)cyclopropyl) moiety could be incorporated by first converting the methanol (B129727) group into a carboxylic acid or a related derivative. This acid could then be reacted with thiosemicarbazide to form an acylthiosemicarbazide, which upon cyclization, would yield a 1,3,4-thiadiazole (B1197879) bearing the desired cyclopropyl-pyridine substituent. nih.gov A similar pathway involving reaction with hydrazine (B178648) would lead to precursors for 1,2,4-triazole (B32235) synthesis.

Table 1: Potential Synthetic Transformations for Heterocycle Synthesis

| Starting Material | Reagent/Condition | Intermediate Functional Group | Target Heterocycle |

|---|---|---|---|

| This compound | PCC or Swern Oxidation | Aldehyde | Pyrido-pyrimidine |

Precursor for Advanced Organic Syntheses

The utility of this compound as a precursor is explicitly demonstrated in the synthesis of novel modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating neurological and psychiatric disorders. In this context, the compound serves as a key building block for introducing the (pyridin-4-yl)cyclopropoxy moiety into the final molecule.

A key synthetic step involves a nucleophilic substitution reaction where the alcohol of this compound is used to form an ether linkage. For example, in patent literature describing the synthesis of mGluR5 modulators, this compound is reacted with an activated aromatic ring, such as 3-fluoro-5-hydroxybenzonitrile, under Mitsunobu conditions or other etherification protocols. This reaction directly attaches the cyclopropyl-pyridine core to a phenyl ring, forming a diaryl ether-like structure where the cyclopropyl (B3062369) group acts as a rigid spacer.

Table 2: Documented Use of this compound in Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product | Application |

|---|

This documented transformation underscores the compound's role as a valuable precursor. The methanol group provides a reliable point of connection, allowing the strategic incorporation of the rigid and structurally unique cyclopropyl-pyridine scaffold into more complex, biologically active molecules. The resulting ether is often a stable and crucial pharmacophoric element in the final drug candidates.

Cyclopropyl-Pyridine-Methanol as a Core Moiety in Analog Design

The cyclopropyl-pyridine-methanol framework is an attractive core for analog design in medicinal chemistry. The cyclopropyl ring is particularly valued as a "bioisostere" for other groups; it can mimic the spatial arrangement of a phenyl ring or a gem-dimethyl group but with different electronic properties and metabolic stability. mdpi.com Its rigidity can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. mdpi.com

The development of mGluR5 modulators provides a clear example of this principle. The (pyridin-4-yl)cyclopropoxy group, derived from this compound, forms the central core of a library of potential drug candidates. In these studies, this core moiety is held constant while other parts of the molecule, such as substituents on a connected phenyl ring, are systematically varied. This process allows researchers to probe the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

For instance, starting from the 3-fluoro-5-(1-(pyridin-4-yl)cyclopropoxy)benzonitrile intermediate, the nitrile group can be converted into other functional groups, or additional substituents can be added to the benzonitrile (B105546) ring. The consistent presence of the cyclopropyl-pyridine core across the series of analogs highlights its importance for receptor interaction. This strategic use in analog design confirms the value of the cyclopropyl-pyridine-methanol scaffold in the discovery of new therapeutics.

Utility in the Construction of Macrocyclic and Complex Architectures

Macrocycles, large ring-containing molecules, are of increasing interest in drug discovery because they can tackle difficult biological targets, such as protein-protein interactions. The construction of these complex architectures requires building blocks that can be linked together in a controlled manner.

While there are no specific, published examples of this compound being used in macrocycle synthesis, its structure offers potential for such applications. To be used as a linker in a macrocycle, a molecule typically needs at least two points of chemical reactivity. The methanol group in this compound provides one such handle.

A second reactive site could be introduced onto the pyridine (B92270) ring through established chemical methods, such as C-H activation or by using a pre-functionalized pyridine starting material. For example, a halogen atom could be installed on the pyridine ring, which could then participate in a palladium-catalyzed cross-coupling reaction, while the methanol group could be converted into an amine or carboxylic acid to form an amide bond. By creating two reactive points on the molecule, it could be incorporated as a rigid, kinked linker into a larger macrocyclic or complex three-dimensional structure. The synthesis of pyridine-based macrocyclic peptides has been demonstrated using other pyridine-containing building blocks, illustrating the feasibility of incorporating such heterocyclic motifs into large ring systems.

Exploration of Structure Activity Relationships Sar for Cyclopropyl Pyridine Methanol Systems

Impact of Cyclopropyl (B3062369) Ring Substituents on Molecular Interactions

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, or modulate physicochemical properties. acs.orgresearchgate.net Its rigid, three-dimensional nature can lock the molecule into a specific conformation, which can be entropically favorable for binding to a receptor. acs.org Furthermore, the unique electronic properties of the cyclopropyl ring, which possesses enhanced π-character in its C-C bonds, can influence interactions with biological targets. acs.orgresearchgate.net

Substitution on the cyclopropyl ring of a (1-(Pyridin-4-yl)cyclopropyl)methanol analog can significantly alter its biological activity. The introduction of various substituents can affect the molecule's shape, size, and electronic distribution, thereby modifying its binding affinity and selectivity for a target. For instance, adding small alkyl or halogen groups could provide additional van der Waals or hydrophobic interactions within a receptor's binding pocket. The position of these substituents is also critical; depending on the topology of the binding site, a substituent at one position may lead to a favorable interaction, while the same group at another position could cause a steric clash.

In some cases, the cyclopropyl ring itself can act as a bioisostere for other groups, like a gem-dimethyl group, offering a similar spatial arrangement but with different electronic and metabolic properties. nih.gov The impact of substituents is highly dependent on the specific biological target. For example, in the context of enzyme inhibition, a substituent might be designed to interact with a specific amino acid residue in the active site.

The table below illustrates hypothetical effects of different substituents on the cyclopropyl ring on a generic biological activity.

| Substituent (R) on Cyclopropyl Ring | Potential Impact on Molecular Interactions | Hypothetical Change in Activity |

|---|---|---|

| -H (unsubstituted) | Baseline hydrophobic and steric profile. | Reference activity. |

| -CH3 (Methyl) | Increases lipophilicity and can provide additional hydrophobic interactions. | May increase or decrease activity depending on binding pocket size. |

| -F (Fluoro) | Can form specific interactions (e.g., hydrogen bonds) and alter electronic properties. | Often used to improve metabolic stability and binding affinity. |

| -OH (Hydroxyl) | Introduces a hydrogen bond donor/acceptor, increasing polarity. | Can significantly increase affinity if a suitable H-bond partner is present in the receptor. |

Positional and Electronic Effects of Substituents on the Pyridine (B92270) Moiety

The pyridine ring is a key component of the this compound scaffold, often involved in crucial binding interactions such as hydrogen bonding (via the nitrogen atom) or π-stacking. researchgate.net Modifying the pyridine ring with various substituents can profoundly affect the compound's electronic properties and, consequently, its biological activity. nih.gov

The position of a substituent on the pyridine ring (ortho, meta, or para to the nitrogen) is critical. For instance, a substituent at the 2- or 6-position (ortho) can introduce steric hindrance that may either prevent binding or, conversely, orient the molecule into a more favorable conformation. Substituents at the 3- (meta) or 4- (para) positions have different electronic influences on the ring nitrogen's basicity and hydrogen-bonding capability.

The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is equally important.

Electron-Donating Groups (e.g., -OCH3, -NH2, -CH3) increase the electron density on the pyridine ring, making the nitrogen atom more basic and a stronger hydrogen bond acceptor. This can enhance binding to targets where this interaction is important. nih.govrsc.org

Electron-Withdrawing Groups (e.g., -Cl, -CF3, -NO2) decrease the electron density on the ring, reducing the basicity of the nitrogen atom. nih.govnih.gov This can be advantageous in situations where reduced basicity is needed to improve pharmacokinetic properties or to avoid certain off-target interactions.

Studies on various pyridine derivatives have shown that electron-donating groups can increase electron density around a chelated metal center, while electron-withdrawing groups can make the metal center more easily reducible. nih.govnih.gov These electronic modulations can fine-tune the reactivity and binding affinity of the molecule. nih.gov For example, research on antiproliferative pyridine derivatives found that the presence and positions of groups like -OMe and -OH enhanced activity, whereas halogen atoms or bulky groups tended to decrease it. mdpi.com

| Substituent on Pyridine Ring | Position | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| -OCH3 | Para (to cyclopropyl) | Electron-Donating | Increases basicity of pyridine nitrogen, potentially enhancing H-bonding. mdpi.com |

| -Cl | Ortho | Electron-Withdrawing | Decreases basicity and may introduce steric effects influencing binding conformation. nih.gov |

| -CF3 | Meta | Strongly Electron-Withdrawing | Significantly reduces basicity, may improve metabolic stability. nih.gov |

| -NH2 | Para | Strongly Electron-Donating | Enhances H-bonding capability and may introduce new interactions. rsc.org |

Stereochemical Influence on Molecular Recognition and Chemical Transformations

Stereochemistry plays a pivotal role in the interaction of small molecules with biological systems, as enzymes and receptors are chiral environments. For a molecule like this compound, which contains a chiral center at the carbon bearing the hydroxyl group, the spatial arrangement of its atoms can dramatically affect its biological activity. The different stereoisomers (enantiomers or diastereomers) of a compound can exhibit widely varying potencies, with one isomer often being significantly more active than the other(s).

The specific three-dimensional structure of an isomer determines how well it fits into the binding site of a biological target. A subtle change in the orientation of a key functional group, such as the hydroxyl or pyridine group, can lead to a loss of critical interactions (e.g., hydrogen bonds) or introduce steric clashes, thereby reducing or abolishing activity.

In the context of cyclopropane-containing drugs, stereoselectivity is a well-established factor in their efficacy. For example, biocatalytic methods have been developed to synthesize specific stereoisomers of cyclopropane-containing drugs like Tranylcypromine and Tasimelteon, highlighting the importance of obtaining the correct chiral form. nih.gov The stereoselective synthesis of a precursor to a TRPV1 antagonist, which features a pyridine and a trisubstituted cyclopropane (B1198618), was noted as a significant challenge, underscoring the necessity of precise stereochemical control. nih.gov

The influence of stereochemistry extends beyond just binding affinity. It can also affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Different isomers may be metabolized at different rates by enzymes, leading to variations in their pharmacokinetic profiles.

Linker Length and Flexibility in Derivatized Compounds

In many drug design strategies, a core scaffold like cyclopropyl-pyridine-methanol is connected to other chemical moieties via a linker. The length and flexibility of this linker are critical parameters that can be tuned to optimize the compound's properties. The linker's role is to position the connected functional groups in an optimal orientation to interact with their respective binding sites on the target protein.

Linker Length: An optimal linker length is crucial for achieving the desired biological effect. If the linker is too short, the attached functional group may not be able to reach its intended sub-pocket in the receptor. Conversely, if it is too long, the group may have too much conformational freedom, leading to an entropic penalty upon binding and potentially interacting with unintended off-target sites.

Linker Flexibility: The rigidity or flexibility of the linker also has a significant impact. A rigid linker can pre-organize the molecule into a bioactive conformation, which can enhance binding affinity by reducing the entropic cost of binding. However, a rigid linker might also lock the molecule into a non-ideal conformation. A flexible linker, on the other hand, allows the molecule to adopt various conformations to fit into the binding site, but this can come at the cost of reduced binding affinity due to the aforementioned entropic penalty.

The composition of the linker is also important. For example, incorporating polar groups like ethers or amides can improve solubility, while using simple alkyl chains increases lipophilicity. The choice of linker is a key aspect of the optimization process, aiming to strike a balance between achieving the correct orientation for binding and maintaining favorable physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand Efficiency Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. chemrevlett.comnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding the drug design process. chemrevlett.comchemrevlett.com For cyclopropyl-pyridine-methanol systems, a QSAR model could be built using a dataset of analogs with known activities. The model would use various molecular descriptors—such as electronic, steric, and hydrophobic parameters—to create a predictive equation. For instance, a QSAR study on pyridine derivatives might reveal that activity is positively correlated with a specific electronic property of a substituent on the pyridine ring and negatively correlated with its steric bulk. nih.gov

Ligand Efficiency (LE) is a key metric used in drug discovery to assess the quality of a compound. It relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). creative-biolabs.comwikipedia.org The formula for LE is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms.

A high LE value indicates that a molecule achieves high binding affinity with a relatively small number of atoms, making it an efficient binder and a good starting point for optimization. dundee.ac.uk

Another related metric is Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity (logP). nih.gov It is calculated as:

LLE = pIC50 - logP

Optimizing for a high LLE helps to ensure that increases in potency are not achieved at the expense of excessive lipophilicity, which can lead to poor pharmacokinetic properties. tandfonline.com These efficiency metrics are crucial for guiding the optimization of hits and leads, ensuring that the final drug candidate has a good balance of potency and drug-like properties. creative-biolabs.comnih.gov

Physicochemical Property Optimization in Analogs (e.g., Lipophilicity, Aqueous Solubility)

The success of a drug candidate depends not only on its potency but also on its physicochemical properties, which govern its ADME (absorption, distribution, metabolism, and excretion) profile. wuxiapptec.com For analogs of this compound, key properties to optimize include lipophilicity and aqueous solubility.

Lipophilicity: This property, often measured as logP or logD, describes a compound's affinity for fatty or non-polar environments. A certain level of lipophilicity is required for a drug to cross cell membranes and reach its target. However, excessive lipophilicity can lead to problems such as poor solubility, high plasma protein binding, and increased metabolic clearance. pharmafeatures.comacs.org

Aqueous Solubility: Adequate solubility in water is essential for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body via the bloodstream. nih.gov Poor solubility can severely limit a drug's bioavailability. jst.go.jp

There is often a delicate balance between lipophilicity and solubility. pharmafeatures.com Medicinal chemists use various strategies to modulate these properties. For example, to decrease lipophilicity and increase solubility, polar groups such as hydroxyls (-OH) or amines (-NH2) can be introduced. Conversely, to increase lipophilicity, non-polar groups like alkyl chains or aromatic rings can be added. The pyridine nitrogen in the core structure can be protonated at physiological pH, which generally increases aqueous solubility. The optimization of these properties is a critical part of the drug discovery process, aiming to create a compound with a balanced profile that allows it to be both potent and have good "drug-like" characteristics. wuxiapptec.comacs.org

Binding Affinity and Specificity Contributions of the Cyclopropyl-Pyridine-Methanol Framework

The core cyclopropyl-pyridine-methanol framework provides a unique combination of structural and electronic features that contribute to its binding affinity and specificity for various biological targets.

Pyridine Moiety: The pyridine ring is a versatile interaction partner. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in a binding pocket. researchgate.net The aromatic nature of the ring allows for π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. acs.org The precise positioning of the nitrogen atom (in this case, at the 4-position) directs these interactions in a specific orientation.

Methanol (B129727) Group (-CH2OH): The hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong and specific interactions with polar residues in the receptor, significantly contributing to binding affinity.

Together, these three components create a scaffold that presents a specific three-dimensional pharmacophore to a biological target. The interplay of hydrogen bonding from the methanol and pyridine groups, the potential for aromatic interactions from the pyridine ring, and the conformational rigidity imparted by the cyclopropyl group all contribute to the framework's ability to bind with high affinity and specificity. nih.govresearchgate.net

Advanced Characterization and Analytical Methodologies for 1 Pyridin 4 Yl Cyclopropyl Methanol and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the characterization of novel chemical entities. It offers an in-depth view of the molecular architecture and electronic properties of (1-(Pyridin-4-yl)cyclopropyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial relationships within the this compound molecule can be assembled. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the pyridine (B92270) ring protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the diastereotopic methylene protons of the cyclopropyl (B3062369) ring. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.7 ppm). pitt.edueurisotop.comcarlroth.com The protons alpha to the nitrogen (H-2 and H-6) are expected to be downfield due to the electron-withdrawing effect of the nitrogen atom, appearing as a doublet. The protons at the H-3 and H-5 positions would appear further upfield, also as a doublet. The methylene protons of the CH₂OH group would likely appear as a singlet, while the cyclopropyl protons would produce complex multiplets in the upfield region (typically δ 0.5-1.5 ppm), reflecting their unique shielded environment. organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the pyridine ring carbons (δ 120-155 ppm), the quaternary carbon of the cyclopropyl ring attached to the pyridine, the methylene carbons of the cyclopropyl ring (typically δ 10-30 ppm), and the carbinol carbon (CH₂OH) which is expected around δ 60-70 ppm. rsc.orgchemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the H-2/H-6 and H-3/H-5 protons of the pyridine ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2, C6 | ~8.55 | d | ~150.1 |

| Pyridine C3, C5 | ~7.25 | d | ~121.5 |

| Pyridine C4 (quaternary) | - | - | ~148.0 |

| Cyclopropyl C1 (quaternary) | - | - | ~25.0 |

| Cyclopropyl CH₂ | ~0.90 - 1.20 | m | ~15.5 |

| Methanol CH₂ | ~3.70 | s | ~65.0 |

| Methanol OH | Variable | br s | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. nih.gov

For this compound (molecular formula C₉H₁₁NO), HRMS using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺. rsc.org The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. nih.govresearchgate.net For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways could include:

Loss of a water molecule (H₂O) from the protonated methanol group.

Cleavage of the bond between the cyclopropyl ring and the methanol group.

Ring-opening and subsequent fragmentation of the cyclopropyl moiety. nih.gov

Fragmentation of the pyridine ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO |

| Monoisotopic Mass | 149.08406 u |

| Theoretical m/z [M+H]⁺ | 150.09134 |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. researchgate.net Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl and methylene groups would be observed just below 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the primary alcohol should be visible around 1050 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring. uwec.eduacs.orgresearchgate.net The pyridine ring breathing modes, typically found around 1000 cm⁻¹ and 1030 cm⁻¹, are expected to be strong in the Raman spectrum. acs.org These techniques together confirm the presence of the key functional groups within the molecule.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1600 | IR, Raman |

| Pyridine Ring Breathing | ~1000, ~1030 | Raman (strong) |

| C-O Stretch (primary alcohol) | ~1050 | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The pyridine ring in this compound acts as the primary chromophore.

The UV-Vis spectrum of pyridine in a non-polar solvent typically displays two main absorption bands. nist.gov A strong band around 250-260 nm is attributed to the π→π* transition, and a weaker band around 270-280 nm corresponds to the n→π* transition of the non-bonding electrons on the nitrogen atom. nih.govresearchgate.net The substitution at the 4-position by the cyclopropylmethanol (B32771) group may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima and a change in molar absorptivity compared to unsubstituted pyridine. The solvent can also influence the position of these bands. researchgate.netacs.org

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~255 | High |

| n → π | ~275 | Low |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurately determining its purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is the cornerstone technique for purity assessment in pharmaceutical and chemical analysis. resolvemass.canih.govchemass.si It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov

A typical method for analyzing this compound would involve reversed-phase HPLC, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. helixchrom.comhelixchrom.com A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), would effectively separate compounds with different polarities. The mobile phase is often acidified with formic acid or acetic acid to ensure good peak shape and promote ionization for MS detection. thno.org

The MS detector can be set to scan for the mass of the target compound or to monitor for specific, known impurities. This allows for the detection and quantification of impurities even at very low levels, ensuring the high purity required for subsequent applications. intertek.comnih.gov

Table 5: Representative LCMS Method Parameters for Purity Assessment

| Parameter | Condition |

| LC System | Agilent 1260 Infinity or similar |

| Column | Poroshell 120 EC-C18 (e.g., 4.6 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| MS System | Agilent 6120 Quadrupole or similar |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 100 - 500 |

| Monitored Ion | m/z 150.1 [M+H]⁺ |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile pyridine derivatives like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. researchgate.netresearchgate.net The separation in RP-HPLC is typically achieved using C8 or C18 silica (B1680970) gel columns. researchgate.net

The choice of mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is common. For pyridine derivatives, mobile phases often consist of water mixed with methanol or acetonitrile. researchgate.net The inclusion of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution, especially when using mass spectrometry detection. nih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for simpler mixtures. helixchrom.com However, a gradient elution, with a changing mobile phase composition, may be necessary for more complex samples containing derivatives with a range of polarities. rjptonline.org Detection is most commonly performed using a Diode Array Detector (DAD) or a UV detector, often set at a wavelength around 220-260 nm to capture the pyridine chromophore. researchgate.netrjptonline.org

Table 1: Illustrative RP-HPLC Method for Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a higher boiling point due to the hydroxyl group, GC analysis of its more volatile derivatives or impurities is feasible. The technique is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. osha.govresearchgate.net

For pyridine and its derivatives, a common approach involves using a fused-silica capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol, or a medium-polarity phase like 5% phenyl polymethylsiloxane. nih.govsemanticscholar.org The analysis of residual solvents or volatile impurities in pharmaceutical substances containing pyridine often employs headspace GC. researchgate.net A programmed temperature ramp for the oven is typically used to ensure the separation of compounds with different boiling points. bibliotekanauki.pl

Table 2: Representative GC Method for Volatile Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-400 m/z |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. analyticaltoxicology.comnih.gov For pyridine-containing compounds, which are basic in nature, silica gel 60 F254 plates are commonly used as the stationary phase. acs.org

The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A common starting point for compounds of intermediate polarity is a mixture of ethyl acetate and hexane. silicycle.com For more polar compounds like this compound, a more polar solvent system, such as methanol in dichloromethane, is often employed. silicycle.comrochester.edu To prevent peak tailing, which is common with basic compounds on silica gel, a small amount of a basic modifier like triethylamine (B128534) (0.1-2.0%) or ammonia (B1221849) in methanol is often added to the mobile phase. silicycle.com Visualization of the separated spots can be achieved under UV light (at 254 nm) or by using chemical staining reagents like potassium permanganate (B83412) or Dragendorff's reagent. acs.orgnih.gov The retention factor (Rf) value is calculated to characterize the position of the spot on the plate.

Table 3: Common TLC Solvent Systems for Pyridine Derivatives

| Solvent System | Ratio (v/v/v) | Compound Polarity |

|---|---|---|

| Ethyl Acetate / Hexane | 30:70 to 70:30 | Non-polar to moderately polar |

| Dichloromethane / Methanol | 99:1 to 90:10 | Moderately polar to polar |

| Dichloromethane / Methanol / Triethylamine | 95:5:0.5 | Basic, polar compounds |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis is crucial for confirming the empirical formula of newly synthesized compounds like this compound and its derivatives. The experimental values obtained from combustion analysis should be within ±0.4% of the theoretical values calculated from the molecular formula. researchgate.net This close agreement provides strong evidence for the compound's identity and purity. rsc.orgnih.gov

Table 4: Theoretical Elemental Composition of this compound (C9H11NO)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 72.46 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.73 |

| Total | | | | 149.193 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

The analysis of related pyridyl-alcohol structures reveals common crystal packing features. For instance, intermolecular hydrogen bonds involving the hydroxyl group and the pyridine nitrogen atom are frequently observed, leading to the formation of chains or more complex networks in the crystal lattice. nih.govbenthamopen.com The crystallographic data obtained includes the crystal system, space group, and unit cell dimensions, which are unique for each crystalline compound. nih.govresearchgate.net

Table 5: Representative Crystallographic Data for Pyridyl-Methanol Derivatives

| Parameter | Example Data for a Related Compound |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.366 |

| b (Å) | 8.343 |

| c (Å) | 25.056 |

| α (°) | 90 |

| β (°) | 93.84 |

| γ (°) | 90 |

| Volume (ų) | 1118.9 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is illustrative for a related compound, (p-fluorophenyl)(pyridin-2-yl)methanol, and not for this compound itself. benthamopen.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |